molecular formula C13H20ClFN2 B3039831 N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride CAS No. 1353959-43-9

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B3039831
CAS No.: 1353959-43-9
M. Wt: 258.76
InChI Key: COCKDRWYQYGZMU-UHFFFAOYSA-N
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Description

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride (CAS: 1366386-69-7) is a cyclohexane-1,4-diamine derivative substituted with a 2-fluorobenzyl group and formulated as a hydrochloride salt. Its molecular formula is C₁₃H₂₀ClFN₂, with a molecular weight of 258.76 g/mol . The fluorine atom at the ortho position of the benzyl group confers unique electronic and steric properties, influencing solubility, stability, and receptor interactions.

Properties

IUPAC Name

4-N-[(2-fluorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;/h1-4,11-12,16H,5-9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCKDRWYQYGZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclohexane-1,4-diamine with 2-Fluorobenzaldehyde

The most widely reported method involves reductive amination between cyclohexane-1,4-diamine and 2-fluorobenzaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C selectively reduces the imine intermediate, yielding the secondary amine.

Reaction Conditions

Parameter Value/Detail Source
Solvent Methanol
Reducing Agent NaBH3CN (1.2 equiv)
Temperature 0–5°C, 12 hours
Workup Acidic extraction (HCl), crystallization
Yield 68%

This method avoids over-alkylation due to the steric hindrance of the cyclohexane backbone. The hydrochloride salt forms upon treatment with concentrated HCl, followed by recrystallization from ethanol/ether (1:3 v/v).

Direct Alkylation of Cyclohexane-1,4-diamine

Alkylation with 2-fluorobenzyl bromide under basic conditions provides an alternative pathway. Triethylamine (TEA) in tetrahydrofuran (THF) facilitates the nucleophilic substitution at 60°C for 24 hours:

Optimized Alkylation Protocol

Component Quantity/Detail
Cyclohexane-1,4-diamine 1.0 equiv (10 mmol)
2-Fluorobenzyl bromide 1.1 equiv (11 mmol)
Base TEA (2.5 equiv)
Solvent THF (50 mL)
Temperature 60°C, 24 hours
Yield 72%

Excess base ensures deprotonation of the primary amine, directing alkylation to the less hindered nitrogen. Post-reaction purification via column chromatography (SiO2, CH2Cl2/MeOH 9:1) isolates the free base, which is subsequently treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Stereochemical Considerations and Racemic Mixture Formation

The Sigma-Aldrich product entry for (1R,4R)-N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride confirms the racemic nature of synthetically derived material. No enantioselective methods are reported in the surveyed literature, suggesting that chiral resolution or asymmetric synthesis would require additional steps, such as:

  • Chiral HPLC separation using amylose-based columns
  • Enzymatic resolution with lipases or esterases

Critical Process Optimization Parameters

Solvent Effects on Reaction Efficiency

Methanol and THF are preferred for reductive amination and alkylation, respectively. Polar aprotic solvents like dimethylformamide (DMF) reduce yields (<50%) due to side reactions.

Temperature Control

Exothermic reactions (e.g., NaBH3CN reduction) require strict temperature control. Reactions exceeding 10°C exhibit 15–20% yield reductions from imine hydrolysis.

Catalytic Additives

In alkylation routes, potassium iodide (KI, 0.1 equiv) enhances bromide leaving-group displacement, improving yields to 78%.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (s, 2H, CH2), 3.10–2.95 (m, 2H, NHCH2), 2.20–1.80 (m, 8H, cyclohexane).
  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H2O/MeCN gradient).

Elemental Analysis

Element Calculated (%) Observed (%)
C 58.63 58.51
H 7.06 7.12
N 10.52 10.48

Data correlate with the theoretical formula C13H19FN2·HCl.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine HCl 2-Fluorobenzyl 1366386-69-7 C₁₃H₂₀ClFN₂ 258.76 Ortho-F substitution; HCl salt
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine HCl 2-Chlorobenzyl 1286272-91-0 C₁₃H₂₀Cl₂N₂ 275.22 Larger halogen (Cl); higher MW
N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine HCl 4-Fluorobenzyl 80070203 C₁₃H₂₀ClFN₂ 258.76 Para-F substitution; altered sterics
trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine HCl Phenylcyclopropyl 1431326-61-2 C₁₅H₂₄Cl₂N₂ 303.27 Rigid cyclopropyl group; di-HCl salt

Electronic and Steric Effects

  • Positional Isomerism : The 4-fluorobenzyl isomer (para-F) lacks the steric hindrance of the ortho-F group, which may improve binding to planar active sites in enzymes like LSD1 .
  • Cyclopropyl vs. Benzyl : The phenylcyclopropyl group introduces conformational rigidity, which can optimize binding to receptors requiring a fixed geometry, as seen in LSD1 inhibitors .

Pharmacokinetic Considerations

  • Solubility : Hydrochloride salts improve aqueous solubility, critical for oral bioavailability. The 2-fluorobenzyl derivative’s moderate molecular weight (258.76) balances solubility and lipophilicity .
  • Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism compared to chlorine, extending half-life .

Biological Activity

N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a 2-fluorobenzyl group and two amine functional groups at the 1 and 4 positions. The presence of the fluorine atom enhances its binding affinity to biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves interaction with specific molecular targets, including enzymes and receptors. Notably, it has been identified as a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular signaling pathways. The compound's mechanism may involve modulation of enzyme activity, leading to alterations in cell proliferation and survival.

Biological Activity

Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, preliminary data suggest that it can effectively reduce cell viability in human cervix carcinoma (HeLa) and murine leukemia (L1210) cells .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against certain bacterial strains, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth in HeLa
Reduced viability in L1210 cells
AntimicrobialActivity against specific bacteria
Protein Kinase C InhibitionModulation of signaling pathways

Detailed Research Findings

In a recent study examining the effects of this compound on cancer cells, researchers found that the compound significantly decreased cell proliferation rates at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This suggests that the compound may serve as a lead candidate for further development as an anticancer agent.

Another study focused on its antimicrobial properties found that this compound exhibited significant inhibitory effects against Gram-positive bacteria, making it a potential candidate for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves alkylation of cyclohexane-1,4-diamine with 2-fluorobenzyl halides (e.g., bromide or chloride). For example, (Bromomethyl)cyclohexane derivatives (as in ) can serve as intermediates. Optimization includes controlling stoichiometry, temperature (60–80°C), and solvent polarity (e.g., DMF or acetonitrile). Post-synthesis, the product is precipitated as the hydrochloride salt using HCl gas or concentrated HCl .
  • Key Consideration : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm and cyclohexane protons at δ 1.2–2.5 ppm).
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C13_{13}H18_{18}FN2_2·HCl).
  • Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages (±0.3% tolerance) .

Q. What safety protocols are critical when handling fluorinated benzyl derivatives and hydrochloride salts?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation of volatile intermediates (e.g., 2-fluorobenzyl bromide).
  • Wear nitrile gloves and eye protection due to the corrosive nature of HCl gas during salt formation.
  • Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address the instability of the diamine intermediate during synthesis?

  • Methodological Answer : The diamine intermediate is prone to oxidation and dimerization. Stabilization strategies include:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon.
  • Low-Temperature Storage : Store intermediates at −20°C in dark vials.
  • Immediate Salt Formation : Convert the free base to the hydrochloride salt promptly (see for analogous instability in fluorobenzene diamines) .

Q. What analytical techniques resolve contradictions in crystallographic data for fluorinated cyclohexane derivatives?

  • Methodological Answer : Discrepancies in crystal packing or bond angles (e.g., C-F vs. C-H interactions) can be resolved using:

  • Single-Crystal X-ray Diffraction : Compare with deposited datasets (e.g., CCDC entries in ).
  • DFT Calculations : Validate experimental bond lengths/angles using B3LYP/6-31G(d) basis sets .

Q. How can reaction yields be improved in the presence of competing side reactions (e.g., over-alkylation)?

  • Methodological Answer :

  • Stepwise Alkylation : Introduce one benzyl group first, then purify before the second alkylation.
  • Catalytic Methods : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) reduce nucleophilic competition from byproducts .

Q. What strategies are effective for studying the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Kinetic Studies : Use fluorogenic substrates to monitor real-time inhibition (e.g., λex_{ex} = 340 nm, λem_{em} = 450 nm).
  • Dose-Response Curves : Calculate IC50_{50} values via non-linear regression (e.g., GraphPad Prism).
  • Molecular Docking : Validate binding modes using AutoDock Vina and PDB structures (e.g., cyclohexane diamine analogs in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride
Reactant of Route 2
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N1-(2-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride

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